2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine dihydrochloride
Description
Historical Context and Discovery
The development and characterization of this compound emerged from systematic investigations into pyrrolizidine-based pharmaceutical intermediates during the late 20th and early 21st centuries. The compound was first documented in chemical databases in 2011, with its initial creation recorded on October 30, 2011, and subsequent modifications continuing through 2025. The discovery of this compound represents part of broader research efforts into hexahydropyrrolizine derivatives, which have historical significance dating back to fundamental studies of the pyrrolizidine ring system in the late 1800s.
Research into pyrrolizidine chemistry has deep historical roots, with early investigations of the 1-azabicyclo[3.3.0]octane framework dating back over a century. The specific development of 2-(hexahydro-1H-pyrrolizin-7a-yl)ethanamine derivatives gained momentum through pharmaceutical research programs focusing on antiarrhythmic agents and other therapeutic applications. The synthesis of related pyrrolizidine compounds has been facilitated by improved synthetic methodologies, including the development of efficient routes starting from readily available precursors such as diethyl 4-oxoheptanedioate, which overcame previous synthetic challenges.
The compound's discovery is intrinsically linked to advances in heterocyclic chemistry and the recognition of pyrrolizidine structures as valuable pharmaceutical scaffolds. Historical synthetic approaches have evolved from complex multi-step procedures to more streamlined methodologies, reflecting improvements in understanding the reactivity patterns and synthetic accessibility of the pyrrolizidine framework.
Significance in Chemical Research
This compound holds considerable significance as a pharmaceutical intermediate and research tool in medicinal chemistry. The compound serves as a key building block in the synthesis of various bioactive molecules, particularly those targeting cardiovascular and neurological applications. Its structural features make it particularly valuable for structure-activity relationship studies and drug development programs focused on pyrrolizidine-based therapeutics.
The research significance of this compound extends to its role in synthetic methodology development. Advanced synthetic routes have been developed to access this compound and its analogs with improved efficiency and yield. One notable synthetic approach involves the transformation of 1,7-diiodo-4-heptanone, which provides a 46% yield improvement over previous methods using 1,7-dichloro-4-heptanone, achieving the target compound in substantially higher yields than earlier reported procedures. This methodological advancement demonstrates the ongoing evolution in synthetic approaches to pyrrolizidine derivatives.
The compound has been instrumental in advancing understanding of azomethine ylide chemistry and amine carbon-hydrogen functionalization reactions. Research has shown that pyrrolizidine derivatives can undergo complex transformations involving azomethine ylide intermediates, providing insights into fundamental organic reaction mechanisms. These mechanistic studies have broad implications for the development of new synthetic methodologies in heterocyclic chemistry.
Furthermore, the compound contributes to research in medicinal chemistry through its use in the preparation of celastrol carboxamides and other bioactive derivatives. Studies have demonstrated its utility in structure-based drug design, where the pyrrolizidine framework serves as a privileged scaffold for developing compounds with diverse biological activities. The compound's stability and synthetic accessibility make it an attractive starting material for combinatorial chemistry approaches and medicinal chemistry campaigns.
Classification within Heterocyclic Compounds
This compound belongs to the heterocyclic compound class known as pyrrolizidines, specifically categorized as a saturated bicyclic nitrogen heterocycle. The compound features the characteristic 1-azabicyclo[3.3.0]octane framework, which consists of two fused five-membered rings sharing a common nitrogen atom. This structural classification places it within the broader family of perhydropyrrolizines, which are fully saturated derivatives of the parent pyrrolizine system.
The compound's classification can be systematically described through several structural parameters. The hexahydro designation indicates complete saturation of the pyrrolizine ring system, distinguishing it from partially unsaturated analogs. The 7a-position substitution with an ethanamine chain represents a specific substitution pattern that influences both the compound's chemical reactivity and biological properties. The dihydrochloride salt formation reflects the presence of two basic nitrogen centers capable of protonation under acidic conditions.
From a chemical taxonomy perspective, the compound falls under several overlapping classifications. It is categorized as an organonitrogen heterocyclic compound due to the presence of nitrogen within the ring system. Additionally, it qualifies as an organic heterobicyclic compound based on its two-ring structure. The ethanamine substituent further classifies it as a primary amine derivative, contributing to its chemical reactivity profile and potential for further synthetic elaboration.
The structural classification of this compound within heterocyclic chemistry also encompasses its relationship to naturally occurring pyrrolizidine alkaloids. While the compound itself is synthetic, its core structure shares fundamental features with biologically active natural products such as echinatine and other pyrrolizidine alkaloids. This relationship has important implications for understanding structure-activity relationships and for the rational design of synthetic analogs with improved properties.
The compound's position within the broader landscape of nitrogen heterocycles reflects ongoing trends in medicinal chemistry toward the exploration of saturated ring systems as alternatives to aromatic heterocycles. The pyrrolizidine framework offers unique three-dimensional structural features that can provide distinct binding profiles and physicochemical properties compared to more traditional aromatic heterocycles commonly employed in drug discovery.
Properties
IUPAC Name |
2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c10-6-5-9-3-1-7-11(9)8-2-4-9;;/h1-8,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMNUZMAENOCHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN2C1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10703090 | |
| Record name | 2-(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78449-85-1 | |
| Record name | 2-(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation of 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine (Key Intermediate)
- Starting Material: γ-butyrolactone
- Step 1: Reaction of γ-butyrolactone with potassium cyanate (KOCN) to form γ-(N-2-pyrrolidinonyl)butyric acid.
- Step 2: Thermal treatment of this intermediate in the presence of soda lime to induce ring closure, yielding 2,3,5,6-tetrahydro-1H-pyrrolizine.
- Step 3: Reaction of the tetrahydro-pyrrolizine with perchloric acid to form 1,2,3,5,6,7-hexahydropyrrolizinium perchlorate.
- Step 4: Treatment of the hexahydropyrrolizinium salt with potassium cyanide to introduce the cyano group at the 7a position, yielding 7a-cyano-hexahydropyrrolizine.
The reaction conditions typically involve stirring the mixture at 20 to 50°C for 12 to 48 hours, with or without solvent, and using 1 to 10 equivalents of the cyanide reagent and 3 to 10 equivalents of ammonia.
Reduction of the Cyano Group to Aminomethyl Group
- The 7a-cyano-hexahydropyrrolizine intermediate is reduced to 7a-aminomethyl-hexahydropyrrolizine using lithium aluminum hydride (LiAlH4) as a reducing agent.
- This reduction converts the nitrile group (-CN) to a primary amine (-CH2NH2).
- The reaction is conducted under anhydrous conditions due to the reactivity of LiAlH4 and typically involves quenching with water or a suitable proton source after reduction.
Formation of 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine Dihydrochloride
- The free amine obtained from the reduction step is treated with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate) to form the dihydrochloride salt.
- This salt formation improves the compound’s stability, crystallinity, and ease of handling.
- The dihydrochloride salt is isolated by filtration or crystallization and dried under vacuum.
Reaction Scheme Summary
| Step | Reaction Description | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | γ-butyrolactone + KOCN → γ-(N-2-pyrrolidinonyl)butyric acid | Ambient temperature, stirring | Intermediate acid |
| 2 | Thermal treatment with soda lime | Heating | 2,3,5,6-tetrahydro-1H-pyrrolizine |
| 3 | Reaction with perchloric acid | Room temperature | Hexahydropyrrolizinium perchlorate salt |
| 4 | Reaction with potassium cyanide | 20–50°C, 12–48 h | 7a-cyano-hexahydropyrrolizine |
| 5 | Reduction with LiAlH4 | Anhydrous, reflux | 7a-aminomethyl-hexahydropyrrolizine |
| 6 | Salt formation with HCl | Ethanol or similar solvent | This compound |
Analytical Data and Notes
- The purity and identity of the intermediate and final compounds are confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
- The reduction step with LiAlH4 is sensitive and requires strictly anhydrous conditions to avoid side reactions.
- The use of perchloric acid in step 3 requires careful handling due to its strong oxidizing nature.
- The final dihydrochloride salt is typically a crystalline solid with enhanced solubility in water compared to the free base.
Research Findings and Advantages of This Preparation Method
- The described process is advantageous economically and synthetically, as it allows for the preparation of the key intermediate and final compound in relatively high yields with manageable reaction conditions.
- The method avoids the use of more hazardous reagents or complex catalysts.
- The process has been patented and validated in pharmaceutical research contexts, confirming its reliability and reproducibility.
- The intermediate 7a-cyano-hexahydropyrrolizine serves as a versatile precursor for further functionalization if needed.
Chemical Reactions Analysis
Types of Reactions
2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolizine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles attached to the ethanamine group.
Scientific Research Applications
2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential role in modulating biological pathways and as a tool in biochemical assays.
Medicine: Explored for its therapeutic potential in treating certain medical conditions, including neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The target compound’s pyrrolizine core distinguishes it from indenyl-based analogues, which are linked to impurities in antihistamines (e.g., dimetindene derivatives) .
- Salt forms (dihydrochloride vs. maleate/hydrochloride) influence solubility and stability, critical for pharmaceutical formulation.
Comparison with Psychoactive NBOMe Derivatives
The 25X-NBOMe series (e.g., 25I-NBOMe, 25C-NBOMe) shares an ethanamine backbone but incorporates substituted dimethoxyphenyl and benzyl groups, conferring potent serotonergic activity (Table 2) :
| Compound Name | Core Structure | Substituents | Pharmacological Activity | Toxicity Profile |
|---|---|---|---|---|
| 25I-NBOMe | 2,5-Dimethoxyphenyl | 4-Iodo, N-benzyl | 5-HT₂A/2C receptor agonism | High (fatalities reported) |
| Target Compound | Hexahydro-pyrrolizine | None (unsubstituted bicyclic core) | Undocumented | Likely low (no adverse reports) |
Key Observations :
- NBOMe derivatives exhibit extreme potency (active at sub-milligram doses) due to aromatic substitution, whereas the pyrrolizine-based target lacks such activating groups, suggesting divergent biological targets .
- The absence of a benzyl or methoxy group in the target compound implies lower CNS penetration and reduced receptor affinity compared to NBOMes.
Biological Activity
2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure is characterized by a hexahydro-pyrrolizine ring, which contributes to its unique biological profile. Its molecular formula is , and it has a molecular weight of approximately 202.14 g/mol. The presence of the dihydrochloride form enhances its solubility in aqueous environments, making it more bioavailable for biological assays.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a monoamine neurotransmitter modulator , particularly affecting serotonin and dopamine pathways. This modulation could lead to various pharmacological effects, including:
- Anxiolytic effects : Potential reduction in anxiety-related behaviors.
- Antidepressant activity : Influence on mood regulation through serotonin reuptake inhibition.
- Cognitive enhancement : Possible improvement in memory and learning processes.
Biological Activity Data
Research findings indicate that the compound exhibits several biological activities, as summarized in the following table:
Study 1: Anxiolytic Effects
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated a dose-dependent response, suggesting that higher doses correlate with greater anxiolytic effects.
Study 2: Antidepressant Activity
In another study focusing on depressive behaviors, the compound was administered to mice subjected to chronic unpredictable stress. The results showed a marked increase in serotonin levels in the hippocampus, alongside behavioral improvements in forced swim tests, indicating potential antidepressant properties.
Study 3: Neuroprotective Properties
Research investigating neuroprotective effects revealed that the compound could mitigate oxidative stress-induced neuronal damage in vitro. Cultured neurons treated with the compound exhibited reduced apoptosis rates when exposed to neurotoxic agents, highlighting its potential therapeutic applications in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(hexahydro-1H-pyrrolizin-7a-yl)ethanamine dihydrochloride, and how can reaction intermediates be characterized?
- Methodology : Use reductive amination or nucleophilic substitution to synthesize the pyrrolizine-ethanamine scaffold. Confirm intermediates via -/-NMR and high-resolution mass spectrometry (HRMS). For dihydrochloride salt formation, employ HCl gas or concentrated HCl in anhydrous solvents. Monitor pH and stoichiometry to avoid over-protonation. Structural validation can utilize SHELX programs for crystallographic refinement if single crystals are obtained .
Q. How can the purity and stability of this compound be assessed under laboratory storage conditions?
- Methodology : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Use charged aerosol detection (CAD) for non-chromophoric impurities. For hygroscopicity evaluation, conduct dynamic vapor sorption (DVS) assays. Reference pharmacopeial guidelines for impurity profiling (e.g., EP monographs for related dihydrochloride salts) .
Q. What spectroscopic techniques are optimal for distinguishing the dihydrochloride form from free-base analogs?
- Methodology : Compare FT-IR spectra (N–H stretching at 2500–3000 cm for protonated amines) and -NMR chemical shifts (downfield displacement of NH). X-ray photoelectron spectroscopy (XPS) can confirm chloride counterion presence via Cl 2p binding energy (~198 eV) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational molecular modeling and experimental crystallographic data for this compound?
- Methodology : Perform density functional theory (DFT) optimizations (B3LYP/6-31G*) and compare with single-crystal X-ray diffraction (SC-XRD) results. Use SHELXL for refinement to identify torsional mismatches in the pyrrolizine ring. Cross-validate with solid-state NMR to detect conformational polymorphism .
Q. What strategies are effective for elucidating metabolic pathways of this compound in in vitro hepatic models?
- Methodology : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-HRMS/MS. Use isotopically labeled analogs (e.g., - or -tags) to trace biotransformation. Compare fragmentation patterns with synthetic standards for N-dealkylation or ring oxidation products .
Q. How can enantiomeric purity be determined for chiral derivatives of this compound?
- Methodology : Employ chiral stationary phase HPLC (e.g., Chiralpak IA-3) with polar organic mobile phases. For non-separable enantiomers, use -NMR with chiral solvating agents (e.g., TRISPHAT) or derivatize with Mosher’s acid chloride for diastereomeric resolution .
Data Contradiction Analysis
Q. If X-ray crystallography and solution-state NMR yield conflicting conformational data, how should researchers prioritize validation?
- Resolution : SC-XRD provides definitive solid-state conformation, while NMR reflects dynamic equilibria in solution. Perform variable-temperature NMR to assess rotational barriers (e.g., pyrrolizine ring puckering). Molecular dynamics (MD) simulations (AMBER force field) can bridge the gap between static and dynamic models .
Q. How to address batch-to-batch variability in impurity profiles during scale-up synthesis?
- Resolution : Implement quality-by-design (QbD) principles: Use design of experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry). Monitor impurities via LC-MS with orthogonal columns (C18 and HILIC). Cross-reference with EP impurity standards (e.g., alkylated or oxidized byproducts) .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
